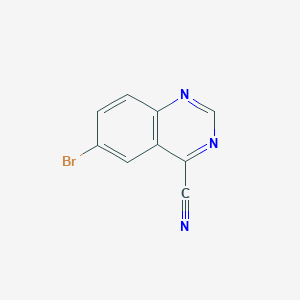

6-Bromoquinazoline-4-carbonitrile

Beschreibung

BenchChem offers high-quality 6-Bromoquinazoline-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoquinazoline-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromoquinazoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrN3/c10-6-1-2-8-7(3-6)9(4-11)13-5-12-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIADAYLCADVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoquinazoline-4-carbonitrile: A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 6-Bromoquinazoline-4-carbonitrile, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical and physical properties, established synthetic routes, characteristic reactivity, and its pivotal role in the synthesis of biologically active compounds, particularly in the field of oncology. This document is designed to be a practical resource, blending established scientific principles with actionable experimental insights.

Core Molecular Identity and Structure

6-Bromoquinazoline-4-carbonitrile is a substituted quinazoline derivative. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs such as Gefitinib and Erlotinib.[1][2] The strategic placement of a bromine atom at the 6-position and a nitrile group at the 4-position makes this molecule a highly versatile intermediate for chemical library synthesis and targeted drug design.

-

IUPAC Name: 6-bromoquinazoline-4-carbonitrile

-

Molecular Formula: C₉H₄BrN₃

-

Molecular Weight: 234.06 g/mol

-

CAS Number: N/A (Note: A specific CAS number for this exact structure is not consistently reported in major databases; researchers should verify the identity of commercial samples via analytical data.)

-

Canonical SMILES: N#Cc1ncnc2cc(Br)ccc12

Table 1: Physicochemical Properties of 6-Bromoquinazoline-4-carbonitrile and Related Analogs

| Property | 6-Bromoquinazoline-4-carbonitrile | 6-Bromo-4-chloro-quinoline-3-carbonitrile[3] | 4-Bromobenzonitrile[4][5] |

| Molecular Formula | C₉H₄BrN₃ | C₁₀H₄BrClN₂ | C₇H₄BrN |

| Molecular Weight | 234.06 g/mol [6] | 267.51 g/mol | 182.02 g/mol |

| Appearance | Predicted to be a solid | Solid | Solid |

| Melting Point | Data not available | Data not available | 112-114 °C |

| Boiling Point | Data not available | Data not available | 235-236 °C |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Dichloromethane) | Data not available | Soluble in organic solvents |

Synthesis and Experimental Protocols

The synthesis of 6-Bromoquinazoline-4-carbonitrile is not widely detailed in standard literature, but a robust pathway can be designed based on established quinazoline chemistry. A common and effective strategy involves the cyanation of a 6-bromo-4-haloquinazoline precursor, which itself can be synthesized from 6-bromoquinazolin-4-one.

Proposed Synthetic Workflow

The logical synthetic pathway begins with the formation of the quinazoline core, followed by halogenation and subsequent nucleophilic substitution to introduce the nitrile functionality. This multi-step process leverages commercially available starting materials.

Caption: Proposed synthetic workflow for 6-Bromoquinazoline-4-carbonitrile.

Detailed Experimental Protocol (Predictive)

This protocol is a representative procedure based on analogous chemical transformations. Researchers must conduct their own optimization and safety assessments.

Step 1: Synthesis of 6-Bromoquinazolin-4(3H)-one

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromobenzoic acid (1.0 eq) and formamide (10-15 eq).

-

Heat the mixture to 150-160 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the flask to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the resulting solid under vacuum to yield 6-bromoquinazolin-4(3H)-one.

Step 2: Synthesis of 6-Bromo-4-chloroquinazoline

-

To a flask containing 6-bromoquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously quench the reaction residue by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry to obtain 6-bromo-4-chloroquinazoline.[7][8]

Step 3: Synthesis of 6-Bromoquinazoline-4-carbonitrile

-

Dissolve 6-bromo-4-chloroquinazoline (1.0 eq) in a suitable polar aprotic solvent such as DMSO or acetonitrile.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 eq) to the solution.

-

Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-bromoquinazoline-4-carbonitrile.

Chemical Reactivity and Synthetic Utility

The utility of 6-Bromoquinazoline-4-carbonitrile stems from the distinct reactivity of its functional groups, which allows for sequential and orthogonal chemical modifications.

-

Bromo Group (C6-Position): This site is a prime handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions can be employed to introduce a wide variety of aryl, heteroaryl, alkyl, alkyne, and amine substituents, enabling extensive Structure-Activity Relationship (SAR) studies.

-

Nitrile Group (C4-Position): The cyano group is a versatile functional group that can be:

-

Hydrolyzed to a carboxylic acid or amide.

-

Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).

-

Converted to a tetrazole ring via reaction with sodium azide, a common bioisosteric replacement for a carboxylic acid in drug design.

-

-

Quinazoline Ring: The nitrogen atoms in the quinazoline ring can influence the molecule's basicity and ability to form hydrogen bonds, which is critical for binding to biological targets like enzyme active sites.

Caption: Key reactivity pathways of 6-Bromoquinazoline-4-carbonitrile.

Applications in Medicinal Chemistry

The quinoline and quinazoline scaffolds are fundamental in the development of kinase inhibitors.[9] The 6-bromoquinazoline core, in particular, has been investigated for its potential as an anticancer agent.[1][2] 6-Bromoquinazoline-4-carbonitrile serves as a strategic starting material for developing novel therapeutics.

-

Kinase Inhibitors: Many EGFR inhibitors feature a 4-anilinoquinazoline core. The nitrile group at the C4 position can be displaced by or converted into an amine to install the critical anilino moiety. The bromine at the C6 position allows for the introduction of solubilizing groups or moieties that can form additional interactions within the kinase active site.

-

Library Synthesis: The orthogonal reactivity of the bromo and nitrile groups makes this compound an ideal template for creating diverse chemical libraries. One could first perform a Suzuki coupling at the C6 position and then transform the nitrile group, or vice-versa, leading to a wide array of novel chemical entities for high-throughput screening.

-

Cytotoxic Agents: Studies on related 6-bromoquinazoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer).[1][2] The insights from these studies suggest that derivatives of 6-Bromoquinazoline-4-carbonitrile are promising candidates for further investigation as antiproliferative agents.

Spectral Characterization (Predicted)

While a public-facing, verified full dataset for this specific molecule is scarce, the expected spectral characteristics can be reliably predicted based on its structure.

-

¹H NMR: The spectrum would show signals in the aromatic region (typically 7.5-9.0 ppm). One would expect to see three distinct signals for the protons on the quinazoline ring system. The proton at C5 (adjacent to the bromine) and the proton at C8 would likely appear as doublets, while the proton at C2 would be a singlet.

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The carbon of the nitrile group (C≡N) would be a key diagnostic peak, typically appearing around 115-120 ppm. The carbon atom attached to the bromine (C6) would also have a characteristic shift.

-

Infrared (IR) Spectroscopy: A sharp, medium-to-strong absorption band around 2220-2240 cm⁻¹ would be characteristic of the C≡N stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed at m/z 233 and 235.

Safety and Handling

6-Bromoquinazoline-4-carbonitrile should be handled with care in a well-ventilated area or chemical fume hood, following standard laboratory safety procedures. Based on data for structurally similar and reactive compounds, the following hazards should be considered.

-

Hazard Classification: Acutely toxic if swallowed, in contact with skin, or if inhaled.[10] Causes skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10][12]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] Do not eat, drink, or smoke when using this product.[10] Wash skin thoroughly after handling.[10][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.[12]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

-

References

-

PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-8-methylisoquinoline-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024).

-

PubChem. (n.d.). 6-Bromo-4-hydroxyquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemRxiv. (2025, March 10). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-6,8-dimethylisoquinoline-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Hassani, M., Emami, L., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245.

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.

-

ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). Benzonitrile, 4-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 8). 6-Bromoquinoline-8-carbonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]

- Li, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678912.

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoquinolin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2025). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 6. 6-bromoquinazoline-4-carbonitrile – Ascendex Scientific, LLC [ascendexllc.com]

- 7. download.atlantis-press.com [download.atlantis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

6-Bromoquinazoline-4-carbonitrile: A Technical Guide to a Promising Scaffold in Drug Discovery

Foreword: Unveiling the Potential of a Niche Quinazoline Derivative

In the vast landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] Notably, the 4-anilinoquinazoline framework is the backbone of several successful epidermal growth factor receptor (EGFR) inhibitors used in oncology.[3][4] This guide delves into a less-explored yet potentially significant derivative: 6-Bromoquinazoline-4-carbonitrile . While direct biological data on this specific molecule is nascent, this document, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of its synthetic accessibility, hypothesize its biological potential based on robust structure-activity relationship data from related compounds, and present detailed protocols for its investigation. We will explore the causal logic behind experimental designs, grounding our hypotheses in the established pharmacology of the broader quinazoline class.

The Quinazoline Core: A Foundation of Therapeutic Success

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a unique combination of rigidity and functionality that makes it an ideal scaffold for drug design. Its planar nature allows for effective interaction with flat hydrophobic regions of biological targets, while the nitrogen atoms provide sites for hydrogen bonding. Substitutions at various positions of the quinazoline ring have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties.[1] The introduction of a bromine atom at the 6-position has been shown in numerous studies to enhance the cytotoxic effects of quinazoline derivatives against various cancer cell lines.[5][6]

Synthesis of 6-Bromoquinazoline-4-carbonitrile: A Plausible and Efficient Pathway

While dedicated literature on the synthesis of 6-Bromoquinazoline-4-carbonitrile is sparse, a robust and efficient synthetic route can be postulated based on well-established methodologies for quinazoline chemistry. The most logical approach involves a two-step process starting from the readily available 6-bromoquinazolin-4(3H)-one.

Visualizing the Synthetic Workflow

Caption: Proposed two-step synthesis of 6-Bromoquinazoline-4-carbonitrile.

Detailed Experimental Protocol: A Guide for Synthesis

Step 1: Synthesis of 6-Bromo-4-chloroquinazoline

This procedure outlines the chlorination of 6-bromoquinazolin-4(3H)-one, a critical intermediate.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinazolin-4(3H)-one (1 equivalent).

-

Add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (5-10 equivalents) as both the reagent and solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, carefully remove the excess POCl₃ or SOCl₂ under reduced pressure.

-

Pour the residue slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromo-4-chloroquinazoline.[7][8]

Step 2: Synthesis of 6-Bromoquinazoline-4-carbonitrile

This step involves a nucleophilic aromatic substitution to introduce the carbonitrile group.

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-4-chloroquinazoline (1 equivalent) in a dry polar aprotic solvent such as DMF or DMSO.

-

Add a cyanide source, such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), (1.1-1.5 equivalents). For less reactive systems, a palladium catalyst (e.g., Pd(PPh₃)₄) may be employed.

-

Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-Bromoquinazoline-4-carbonitrile.

Hypothesized Biological Activity: An Untapped Potential as a Kinase Inhibitor

While direct experimental evidence for the biological activity of 6-Bromoquinazoline-4-carbonitrile is not yet prevalent in the literature, a strong hypothesis for its potential as an anticancer agent, likely through kinase inhibition, can be formulated based on the extensive research on its structural analogs.

The Rationale: Learning from the 4-Anilinoquinazoline Success Story

The 4-anilinoquinazoline scaffold is a cornerstone of modern targeted cancer therapy.[4] Drugs like gefitinib and erlotinib function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[3] The quinazoline core mimics the adenine ring of ATP, while the anilino group occupies a hydrophobic pocket adjacent to the ATP-binding site.

The 4-carbonitrile group in 6-Bromoquinazoline-4-carbonitrile presents an intriguing structural variation. While it lacks the hydrogen bond donating capabilities of the anilino group, the nitrile moiety is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its linear geometry and compact size would allow it to probe different interactions within a kinase active site compared to the bulkier anilino substituents. It is plausible that the 4-carbonitrile could interact with different residues in the ATP-binding pocket or even favor binding to other kinases where this specific interaction is more favorable.

Potential Signaling Pathway Involvement

Given the prevalence of 6-bromoquinazoline derivatives as EGFR inhibitors, it is logical to hypothesize that 6-Bromoquinazoline-4-carbonitrile may also target this pathway.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

A Roadmap for Biological Evaluation: Key Experimental Protocols

To validate the hypothesized biological activity of 6-Bromoquinazoline-4-carbonitrile, a systematic evaluation using established in vitro assays is essential.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

-

Cell Culture: Culture human cancer cell lines with known EGFR expression levels (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 6-Bromoquinazoline-4-carbonitrile in the culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., gefitinib).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of EGFR.

-

Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

-

Inhibitor Addition: Add varying concentrations of 6-Bromoquinazoline-4-carbonitrile to the wells.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method with a phospho-specific antibody.

-

Data Analysis: Determine the percentage of kinase inhibition relative to a no-inhibitor control and calculate the IC₅₀ value.

Data Presentation and Interpretation

The results from the proposed experiments should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Data for 6-Bromoquinazoline-4-carbonitrile

| Compound | Cell Line | Cytotoxicity IC₅₀ (µM) | EGFR Kinase IC₅₀ (nM) |

| 6-Bromoquinazoline-4-carbonitrile | A549 | To be determined | To be determined |

| MCF-7 | To be determined | ||

| Gefitinib (Control) | A549 | ~0.5 | ~30 |

| MCF-7 | >10 |

Future Directions and Conclusion

The exploration of 6-Bromoquinazoline-4-carbonitrile represents a logical and promising avenue for the discovery of novel kinase inhibitors. The synthetic route is feasible, and the underlying pharmacology of the quinazoline scaffold provides a strong rationale for its potential anticancer activity. The experimental protocols outlined in this guide offer a clear path for its initial biological characterization. Should this initial screening yield positive results, further investigations, including broader kinase profiling, in vivo efficacy studies in xenograft models, and detailed structure-activity relationship studies of analogs, would be warranted. This technical guide serves as a foundational document to inspire and direct future research into this intriguing and underexplored molecule.

References

-

Mphahlele, M. J., Paumo, H. K., & Choong, Y. S. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Pharmaceuticals (Basel, Switzerland), 10(4), 87. [Link]

-

Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC chemistry, 18(1), 125. [Link]

-

Mphahlele, M. J., & Choong, Y. S. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Pharmaceuticals, 10(4), 87. [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E.-H. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. RSC Advances, 11(50), 31589–31602. [Link]

-

Banu, H., & Singh, P. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(8), 1276–1305. [Link]

-

Patel, K., & Singh, R. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Journal of the Iranian Chemical Society, 19(10), 4219–4231. [Link]

-

Asadi, Z., & Moghadam, F. H. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(4), 343–354. [Link]

-

Scott, D. A., Bagdanoff, J. T., Caravan, P., de Vicente, J., Ehn, B., Fischer, C., ... & Jänne, P. A. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 62, 128718. [Link]

-

Tarawneh, A. H., Al-Qaisi, J. A., & Al-Momani, L. A. (2022). Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent. RSC Advances, 12(23), 14757–14771. [Link]

-

Chen, J., Wang, Y., Li, Y., Zhang, Y., & Liu, Y. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675–1685. [Link]

-

Adottu, P., S., S., & S., S. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069–075. [Link]

-

Singh, A., & Kumar, R. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

-

Chilin, A., Marzaro, G., Zanin, F., & Pastorini, G. (2014). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Molecules, 19(12), 21486–21504. [Link]

-

Abuelizz, H. A., Marzouk, M., Ghabbour, H., & Al-Salahi, R. (2021). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Current Medicinal Chemistry, 28(31), 6353–6367. [Link]

-

Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., El-Fakharany, E. M., & El-Sayed, M. A. (2016). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

-

Higashino, T., Tamura, Y., Nakayama, K., & Hayashi, E. (1970). On the Reaction of 1-Chloroisoquinoline and 4-Chloroquinazoline with Several Ketone Carbanions. Chemical and Pharmaceutical Bulletin, 18(6), 1262–1268. [Link]

-

Zhang, H., & Chen, J. (2018). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry, 25(1), 22–40. [Link]

-

de Paula, R. F., da Silva, A. C. S., & de Oliveira, R. B. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Arkivoc, 2021(5), 114–130. [Link]

-

Wang, X., Lv, K., & Liu, H. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6649. [Link]

-

Sanchez, M., Rios, X., & Fuentealba, D. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -.

Sources

- 1. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. download.atlantis-press.com [download.atlantis-press.com]

A Technical Guide to 6-Bromoquinazoline-4-carbonitrile: A Privileged Scaffold for Modulating Key Biological Pathways

This guide provides an in-depth exploration of 6-Bromoquinazoline-4-carbonitrile, not as a compound with a single, defined mechanism, but as a versatile and privileged scaffold in modern drug discovery. We will dissect the core structure, analyze its potential as a starting point for potent therapeutics, and detail the diverse mechanisms of action its derivatives have been shown to exhibit, from kinase inhibition in oncology to enzyme modulation in metabolic and infectious diseases.

Introduction: The Quinazoline Core and the Strategic Importance of 6-Bromoquinazoline-4-carbonitrile

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of ligands for a multitude of biological targets. This N-containing heterocyclic compound is found in numerous approved drugs, particularly in oncology, such as the EGFR inhibitors Gefitinib and Erlotinib.[1]

6-Bromoquinazoline-4-carbonitrile emerges as a particularly strategic starting scaffold. Its structure is pre-organized for potency and synthetic versatility:

-

The quinazoline core provides a rigid framework that can be oriented within the active sites of various enzymes and receptors.

-

The bromine atom at the C-6 position serves as a crucial handle for synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl and heteroaryl groups to probe structure-activity relationships (SAR).[2] This position is often associated with enhanced antiproliferative activity.[3]

-

The carbonitrile group at the C-4 position is a strong electron-withdrawing group that influences the electronic properties of the entire ring system. It can also be a key interaction point with target proteins or serve as a precursor for conversion into other functional groups like amides or tetrazoles, expanding the chemical space for optimization campaigns.[3][4]

This guide will illuminate the primary mechanisms of action unlocked by derivatizing this powerful core, providing researchers with the foundational knowledge to harness its potential.

Unlocking Diverse Mechanisms of Action: A Target-Centric Exploration

The true value of 6-Bromoquinazoline-4-carbonitrile lies in its role as a chameleon scaffold. By modifying the core, primarily at the C-4 position (often by converting the carbonitrile to an amine and substituting it) and the C-6 bromo position, researchers have developed potent modulators of several critical biological pathways.

Tyrosine Kinase Inhibition: A Cornerstone in Oncology

Quinazoline derivatives are renowned as potent inhibitors of tyrosine kinases, enzymes that are often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1] Derivatives of the 6-bromoquinazoline scaffold have shown significant promise in this area, particularly against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][6]

Mechanism Deep Dive: EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling through pathways like PI3K/AKT and RAS/MAPK, ultimately promoting cell growth, proliferation, and survival. Many cancers exhibit EGFR overexpression or activating mutations.

6-Bromoquinazoline derivatives, particularly those with a substituted aniline at the C-4 position, act as ATP-competitive inhibitors.[1] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation cascade and shutting down the downstream signaling. Molecular docking studies have confirmed this binding mode as a plausible mechanism for the observed anticancer activity.[5]

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade by a 6-bromoquinazoline derivative.

Quantitative Data: Anticancer Activity of 6-Bromoquinazoline Derivatives

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| 5b | 6-bromo-N-(3-fluorophenyl)quinazolin-4-amine | MCF-7 (Breast Cancer) | 0.53 | [5] |

| 5b | 6-bromo-N-(3-fluorophenyl)quinazolin-4-amine | SW480 (Colon Cancer) | 1.95 | [5] |

| 8a | 2-((6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide | MCF-7 (Breast Cancer) | 15.85 | [7] |

| 8a | 2-((6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide | SW480 (Colon Cancer) | 17.85 | [7] |

| 2i | Quinazolin-4(3H)-one derivative | CDK2 (Kinase Assay) | 0.173 | [1] |

| 3i | Quinazolin-4(3H)-one derivative | CDK2 (Kinase Assay) | 0.177 | [1] |

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a common method to determine the inhibitory potential of a novel 6-bromoquinazoline derivative against EGFR.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.

-

-

Assay Procedure (96-well plate format):

-

Add 5 µL of serially diluted test compound to the wells of a 96-well plate. Include wells for a positive control (e.g., Erlotinib) and a negative control (DMSO vehicle).

-

Add 20 µL of EGFR enzyme solution (e.g., 5-10 ng/well) to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 25 µL of a substrate/ATP mixture (e.g., 0.2 mg/mL substrate, 10 µM ATP).

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Stop the reaction and quantify the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

Convert luminescence readings to percent inhibition relative to controls.

-

Plot percent inhibition against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

DNA Gyrase Inhibition: A Strategy Against Microbial Pathogens

The quinazoline scaffold has also been successfully exploited to develop antimicrobial agents. Certain quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole moieties have demonstrated potent inhibitory activity against bacterial DNA gyrase, a crucial enzyme for bacterial survival.[8][9]

Mechanism Deep Dive: Targeting Bacterial Replication

DNA gyrase is a type II topoisomerase found in bacteria but not in higher eukaryotes, making it an excellent target for selective antimicrobial drugs. Its primary function is to introduce negative supercoils into the bacterial DNA, which is essential for relieving torsional strain during DNA replication and transcription. Inhibition of DNA gyrase leads to a breakdown of these critical cellular processes, ultimately resulting in bacterial cell death.[8]

Workflow: Screening for DNA Gyrase Inhibitors

Caption: A typical workflow for discovering DNA gyrase inhibitors from a quinazoline scaffold.

Quantitative Data: DNA Gyrase Inhibitory Activity

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 5a | E. coli DNA Gyrase | 3.19 | [8] |

| 5c | E. coli DNA Gyrase | 4.09 | [8] |

| 4a | E. coli DNA Gyrase | 4.17 | [8] |

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA).

-

Add relaxed plasmid DNA (e.g., pBR322) to a final concentration of ~10 µg/mL.

-

Add the test compound at various concentrations. Include a positive control (e.g., Novobiocin) and a negative control (DMSO).

-

Add 1 unit of E. coli DNA gyrase enzyme.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

-

Incubation and Termination:

-

Incubate the reaction at 37°C for 1 hour.

-

Terminate the reaction by adding a stop solution containing SDS and Proteinase K, followed by incubation at 37°C for 30 minutes.

-

-

Analysis by Gel Electrophoresis:

-

Add loading dye to each reaction mixture.

-

Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).

-

Run the gel until there is good separation between the supercoiled and relaxed forms of the plasmid.

-

-

Visualization and Interpretation:

-

Visualize the DNA bands under UV light.

-

In the negative control lane, the relaxed plasmid will be converted to the faster-migrating supercoiled form.

-

An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The intensity of this band will be proportional to the concentration of the inhibitor.

-

Multi-target Metabolic Enzyme Inhibition

Derivatives of the quinazolin-4(3H)-one scaffold have also been identified as potent inhibitors of several metabolic enzymes simultaneously, including α-glycosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[10] This polypharmacology approach is gaining traction for treating complex diseases like diabetes and Alzheimer's disease.

Mechanism Deep Dive: Cholinesterase Inhibition

In the context of Alzheimer's disease, the progressive loss of cholinergic neurons leads to a deficiency in the neurotransmitter acetylcholine. AChE and BChE are the enzymes responsible for hydrolyzing acetylcholine in the synaptic cleft. By inhibiting these enzymes, the concentration and duration of action of acetylcholine are increased, which can provide symptomatic relief.[10][11]

Quantitative Data: Metabolic Enzyme Inhibition by Quinazolin-4(3H)-one Derivatives

| Target Enzyme | Kᵢ Range (nM) | Standard Inhibitor (Kᵢ, nM) | Reference |

| α-Glycosidase | 0.34 - 2.28 | Acarbose (3.18) | [10] |

| Acetylcholinesterase (AChE) | 4.20 - 26.10 | Tacrine (37.62) | [10] |

| Butyrylcholinesterase (BChE) | 1.22 - 16.09 | Tacrine (26.75) | [10] |

Conclusion: A Scaffold of Immense Potential

6-Bromoquinazoline-4-carbonitrile is far more than a simple chemical entity; it is a validated, high-potential starting point for the development of novel therapeutics. Its strategic functionalization allows medicinal chemists to precisely tune its properties to engage a wide array of biological targets. The evidence clearly demonstrates that derivatives of this scaffold can function as potent anticancer agents through tyrosine kinase inhibition, as selective antimicrobial agents by targeting DNA gyrase, and as multi-target modulators for complex metabolic diseases. The continued exploration of the chemical space around this privileged core promises to yield the next generation of targeted therapies.

References

-

Synthesis and Evaluation of Quinazolin‐4(3H)‐one Derivatives as Multitarget Metabolic Enzyme Inhibitors: A Biochemistry‐Oriented Drug Design. (2023). ResearchGate. Available at: [Link][10]

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). MDPI. Available at: [Link][8]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Nature. Available at: [Link][1]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Semantic Scholar. Available at: [Link][12]

-

6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). PubMed. Available at: [Link][5]

-

(PDF) New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). ResearchGate. Available at: [Link][9]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. Available at: [Link][7]

-

Design, Synthesis, Biological Activity, and Molecular Modeling of Novel Spiroquinazoline Derivatives as Acetylcholinesterase Inhibitors for Alzheimer Disease. Semantic Scholar. Available at: [Link][11]

-

Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. (2016). PubMed. Available at: [Link][6]

Sources

- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. semanticscholar.org [semanticscholar.org]

6-Bromoquinazoline-4-carbonitrile: A Linchpin for Next-Generation Kinase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2][3] Its rigid, planar structure and versatile substitution patterns allow for precise three-dimensional arrangements of functional groups, enabling high-affinity interactions with various biological targets. Among the vast chemical space of quinazoline derivatives, 6-bromoquinazoline-4-carbonitrile has emerged as a particularly valuable building block. The strategic placement of the bromo and cyano functionalities offers orthogonal chemical handles for a diverse array of synthetic transformations, making it a cornerstone for the construction of compound libraries aimed at kinase drug discovery.[4][5] This guide provides a comprehensive overview of the synthesis, chemical reactivity, and therapeutic applications of 6-bromoquinazoline-4-carbonitrile, offering field-proven insights for its effective utilization in drug development programs.

Molecular Structure and Physicochemical Properties

6-Bromoquinazoline-4-carbonitrile possesses a molecular formula of C₉H₄BrN₃ and a molecular weight of 234.05 g/mol . The key structural features are the quinazoline ring system, a bromine atom at the 6-position, and a nitrile group at the 4-position.

| Property | Value |

| Molecular Formula | C₉H₄BrN₃ |

| Molecular Weight | 234.05 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. |

Synthesis of 6-Bromoquinazoline-4-carbonitrile: A Multi-Step Approach

A robust and scalable synthesis of 6-bromoquinazoline-4-carbonitrile is paramount for its application in drug discovery. A common and efficient strategy involves a multi-step sequence starting from readily available precursors, culminating in the introduction of the critical cyano group. The overall synthetic workflow is depicted below.

Figure 1: Proposed synthetic workflow for 6-bromoquinazoline-4-carbonitrile.

PART 1: Synthesis of the 6-Bromo-4-chloroquinazoline Intermediate

The initial phase of the synthesis focuses on constructing the 6-bromo-4-chloroquinazoline core, a key intermediate for the subsequent cyanation step.

Step 1: Formation of 6-Bromoquinazolin-4(3H)-one

This step involves the cyclization of 5-bromoanthranilic acid with a suitable one-carbon source, typically formamidine acetate, to form the quinazolinone ring system.

Experimental Protocol:

-

To a solution of 5-bromoanthranilic acid in a high-boiling solvent such as formamide, add an equimolar amount of formamidine acetate.[6]

-

Heat the reaction mixture to 150-160 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the product.

-

Collect the solid by filtration, wash with a suitable solvent like ethanol or water to remove impurities, and dry under vacuum to yield 6-bromoquinazolin-4(3H)-one.

Step 2: Chlorination to 6-Bromo-4-chloroquinazoline

The hydroxyl group of the quinazolinone is then converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7][8]

Experimental Protocol:

-

Suspend 6-bromoquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as aqueous ammonia or sodium bicarbonate, which will precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry. The crude 6-bromo-4-chloroquinazoline can be purified by recrystallization or column chromatography.

PART 2: Cyanation to 6-Bromoquinazoline-4-carbonitrile

The final and crucial step is the introduction of the nitrile functionality at the 4-position. This is typically achieved through a nucleophilic substitution reaction on the 6-bromo-4-chloroquinazoline intermediate using a cyanide source.[9]

Experimental Protocol:

-

In a reaction vessel, combine 6-bromo-4-chloroquinazoline with a cyanide source such as copper(I) cyanide (CuCN) or a combination of zinc cyanide (Zn(CN)₂) and a palladium catalyst (e.g., Pd(PPh₃)₄).[10]

-

Add a high-boiling aprotic solvent like DMF or NMP.

-

Heat the reaction mixture to 120-150 °C for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into an aqueous solution of a complexing agent for copper, such as ferric chloride or a mixture of ethylenediamine and sodium cyanide, to facilitate the workup.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 6-bromoquinazoline-4-carbonitrile.

Spectroscopic Characterization

The structural elucidation of 6-bromoquinazoline-4-carbonitrile relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be reliably predicted based on data from closely related analogs.[11][12][13][14][15][16][17]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~9.0-9.2 | s |

| H-5 | ~8.0-8.2 | d |

| H-7 | ~7.8-8.0 | dd |

| H-8 | ~7.6-7.8 | d |

The exact chemical shifts and coupling constants will be influenced by the solvent used.[12]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155-158 |

| C-4 | ~140-143 |

| C-4a | ~150-152 |

| C-5 | ~128-130 |

| C-6 | ~120-123 |

| C-7 | ~135-138 |

| C-8 | ~125-127 |

| C-8a | ~148-150 |

| CN | ~115-118 |

Quaternary carbons (C-4, C-4a, C-6, C-8a) will typically show weaker signals.[13]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

[M+H]⁺: Expected around m/z 234.96 and 236.96.

Chemical Reactivity and Synthetic Utility

The synthetic power of 6-bromoquinazoline-4-carbonitrile lies in the differential reactivity of its two key functional groups, allowing for a wide range of derivatizations.

Figure 2: Key reaction pathways for the derivatization of 6-bromoquinazoline-4-carbonitrile.

Functionalization at the 6-Bromo Position

The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents to probe the solvent-exposed region of kinase active sites.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the quinazoline core and various aryl or heteroaryl boronic acids or esters.

Experimental Protocol:

-

In a reaction vessel, combine 6-bromoquinazoline-4-carbonitrile, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete.

-

Perform a standard aqueous workup, followed by purification by column chromatography.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond with terminal alkynes, introducing a linear and rigid linker.

Experimental Protocol:

-

To a solution of 6-bromoquinazoline-4-carbonitrile and the terminal alkyne in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Upon completion, perform an aqueous workup and purify the product by chromatography.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines.

Experimental Protocol:

-

In a glovebox or under an inert atmosphere, combine 6-bromoquinazoline-4-carbonitrile, the desired amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or K₃PO₄).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Heat the reaction mixture at 80-110 °C until the starting material is consumed.

-

After cooling, quench the reaction, perform an aqueous workup, and purify the product by chromatography.

Transformations of the 4-Cyano Group

The nitrile group at the 4-position is a versatile functional group that can be converted into several other important moieties.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (quinazoline-4-carboxylic acid).

-

Reduction: The nitrile can be reduced to a primary amine (4-(aminomethyl)quinazoline) using reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

-

Cycloaddition: The nitrile can undergo a [3+2] cycloaddition with an azide (e.g., sodium azide) to form a tetrazole ring, which is a common bioisostere for a carboxylic acid.

Applications in Drug Discovery: Targeting Kinases in Oncology

The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, particularly targeting the ATP-binding site of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][3][18] Overexpression or mutation of EGFR is a key driver in the progression of several cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[2][4]

Figure 3: Inhibition of EGFR signaling by quinazoline-based inhibitors.

Derivatives of 6-bromoquinazoline-4-carbonitrile are designed to act as ATP-competitive inhibitors of EGFR. The quinazoline core typically forms a key hydrogen bond with a conserved methionine residue in the hinge region of the kinase domain. The substituent at the 4-position, often an anilino group introduced via nucleophilic substitution on a 4-chloroquinazoline precursor, occupies the hydrophobic pocket where the adenine ring of ATP would normally bind. The derivatization at the 6-position, facilitated by the bromo group, allows for the exploration of the solvent-exposed region of the active site, which can enhance potency and selectivity.[5][19][20]

The development of 6-bromoquinazoline derivatives has shown significant promise in overcoming drug resistance associated with earlier generations of EGFR inhibitors. For example, the T790M mutation in EGFR is a common mechanism of resistance to first-generation inhibitors like gefitinib and erlotinib. Novel quinazoline-based compounds are being designed to effectively inhibit this mutant form of the enzyme.[4]

Conclusion

6-Bromoquinazoline-4-carbonitrile is a highly versatile and strategically important building block in modern medicinal chemistry. Its dual functionality allows for a wide range of synthetic modifications, making it an ideal scaffold for the development of novel kinase inhibitors. The robust synthetic routes to this intermediate, coupled with the well-established chemistry of its bromo and cyano groups, provide a powerful platform for the generation of diverse compound libraries. As the quest for more potent and selective anticancer agents continues, 6-bromoquinazoline-4-carbonitrile is poised to remain a key player in the design and synthesis of the next generation of targeted therapies.

References

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]

- 9. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. mdpi.com [mdpi.com]

- 13. compoundchem.com [compoundchem.com]

- 14. chemistryconnected.com [chemistryconnected.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Lynchpin of Modern Kinase Inhibition: A Technical Guide to the Synthesis and Strategic Application of 6-Bromoquinazoline Intermediates

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for numerous FDA-approved kinase inhibitors that have revolutionized cancer therapy. Within this privileged class of heterocycles, 6-bromo-substituted quinazolines represent a critical nexus of synthetic versatility and biological potency. The bromine atom at the C6 position serves not only as a modulator of electronic properties but, more importantly, as a versatile synthetic handle for late-stage functionalization, enabling the exploration of vast chemical space. This technical guide provides an in-depth analysis of the discovery, synthesis, and strategic significance of key 6-bromoquinazoline intermediates, focusing on the pivotal precursor 6-bromo-4-chloroquinazoline and its direct derivative, 6-bromoquinazoline-4-carbonitrile . We will elucidate the causal chemistry behind their synthesis, provide validated experimental protocols, and illustrate their application in the construction of targeted therapeutic agents, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

Nitrogen-containing heterocycles are ubiquitous in pharmacologically active molecules, with the quinazoline ring system holding a particularly esteemed position.[1] Its rigid, planar structure and capacity for multiple points of hydrogen bonding allow it to function as a highly effective mimic of the adenine component of adenosine triphosphate (ATP). This property enables quinazoline-based molecules to act as competitive inhibitors at the ATP-binding site of various protein kinases.[2]

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation through mutation or overexpression is a hallmark of many cancers.[3] Consequently, they are prime targets for therapeutic intervention. The clinical success of 4-anilinoquinazoline derivatives like Gefitinib (Iressa®) and Erlotinib (Tarceva®), which selectively inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, validated this approach and catalyzed extensive research into this chemical class.[1] These foundational discoveries underscored the immense potential of the quinazoline scaffold for generating potent and selective anticancer agents.

The Strategic Importance of 6-Bromoquinazoline Intermediates

The development of second and third-generation kinase inhibitors has necessitated more complex molecular architectures to overcome acquired resistance and improve selectivity. In this context, intermediates like 6-bromo-4-chloroquinazoline have become invaluable.

-

The C4-Chloro Group : The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during the reaction.[4] This reactivity allows for the straightforward introduction of various amine-containing side chains, a key structural motif in many kinase inhibitors responsible for anchoring the molecule in the ATP-binding pocket.

-

The C6-Bromo Group : The bromine atom at the C6 position offers a secondary, orthogonal site for chemical modification. It is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This enables the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, which can extend into solvent-exposed regions of the kinase, enhancing potency and modulating pharmacokinetic properties.

-

The C4-Nitrile Group : Conversion of the C4-chloro group to a nitrile, yielding 6-bromoquinazoline-4-carbonitrile , further expands synthetic possibilities. The nitrile group is a versatile functional handle; it can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used to construct other heterocyclic rings like tetrazoles.[5] Moreover, the nitrile itself is a potent hydrogen bond acceptor and can be a key pharmacophoric element in molecular recognition at the target protein.[6]

Synthesis and Characterization of Key Intermediates

The synthesis of 6-bromoquinazoline-4-carbonitrile is most efficiently achieved via a two-step sequence starting from commercially available 5-bromoanthranilic acid. The process hinges on the initial formation of a quinazolinone, followed by chlorination to the highly reactive 4-chloro intermediate, and finally, cyanation.

Step 1: Synthesis of 6-Bromo-4-hydroxyquinazoline

The foundational step is the cyclization of an appropriately substituted anthranilic acid derivative. A common and robust method involves heating 5-bromoanthranilic acid with formamide.

-

Causality : Formamide serves as the source for the C2 and N3 atoms of the quinazoline ring. The reaction proceeds via an initial N-formylation of the anthranilic acid, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring system. This tautomerizes to the more stable 4-hydroxy form.

Step 2: Synthesis of 6-Bromo-4-chloroquinazoline (The Pivotal Intermediate)

The conversion of the 4-hydroxyquinazoline to the 4-chloro derivative is a critical activation step. This is typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Causality : The hydroxyl group at the C4 position is a poor leaving group. Reagents like POCl₃ convert it into a much better leaving group (a chlorophosphate ester intermediate). A subsequent nucleophilic attack by a chloride ion displaces this group, yielding the desired 6-bromo-4-chloroquinazoline. The use of a catalytic amount of a tertiary amine or DMF can accelerate this reaction by forming a more reactive Vilsmeier-Haack type reagent.

Protocol 1: Synthesis of 6-Bromo-4-chloroquinazoline

This protocol synthesizes the key chloro intermediate, which is the direct precursor for both cyanation and SNAr reactions.

-

Cyclization: A mixture of 5-bromoanthranilic acid (1 equivalent) and formamide (10-15 equivalents) is heated to 160 °C for 4 hours. The reaction is monitored by TLC until the starting material is consumed.

-

Isolation: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 6-bromo-4-hydroxyquinazoline as a solid.

-

Chlorination: 6-Bromo-4-hydroxyquinazoline (1 equivalent) is suspended in phosphorus oxychloride (5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents) is added.

-

Reaction: The mixture is heated to reflux (approx. 110 °C) for 3-4 hours. The solution typically becomes homogeneous as the reaction progresses.

-

Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Neutralization & Extraction: The acidic aqueous mixture is neutralized to pH 7-8 with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 6-bromo-4-chloroquinazoline .[7]

Characterization Data for 6-Bromo-4-chloroquinazoline

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | [8] |

| Molecular Weight | 243.49 g/mol | [8] |

| Appearance | Off-white to yellow solid | - |

| CAS Number | 38267-96-8 | [8] |

Note: Specific NMR and melting point data should be confirmed against a certificate of analysis for the batch being used, as minor impurities can cause variations.

Step 3: Synthesis of 6-Bromoquinazoline-4-carbonitrile

The conversion of the 4-chloro intermediate to the 4-carbonitrile is a powerful transformation, typically achieved via a palladium-catalyzed cyanation reaction.

-

Causality : Direct nucleophilic substitution with cyanide salts can be challenging. A more reliable method is the use of a palladium catalyst [e.g., Pd(PPh₃)₄ or Pd₂(dba)₃] with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[5] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst.

Protocol 2: Synthesis of 6-Bromoquinazoline-4-carbonitrile

-

Reaction Setup: To a solution of 6-bromo-4-chloroquinazoline (1 equivalent) in a polar aprotic solvent such as DMF or NMP, add zinc cyanide (Zn(CN)₂, 0.6 equivalents).

-

Catalyst Addition: Degas the mixture with nitrogen or argon for 15-20 minutes. Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford 6-bromoquinazoline-4-carbonitrile .

Physicochemical Properties of 6-Bromoquinazoline-4-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₉H₄BrN₃ | [4] |

| Molecular Weight | 234.05 g/mol | [4] |

| Appearance | Solid (predicted) | - |

| CAS Number | N/A (Not assigned) | [4] |

Note: As this is a specialized intermediate, a CAS number has not been universally assigned. Full characterization (¹H NMR, ¹³C NMR, MS, m.p.) should be performed upon synthesis to confirm structure and purity.

Case Study: Application in the Synthesis of p21-Activated Kinase 4 (PAK4) Inhibitors

The strategic value of these intermediates is best demonstrated through their application. The p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in several human cancers and plays a key role in cell migration, invasion, and proliferation.[2] As such, it has emerged as a high-value target for anticancer drug discovery. Many potent PAK4 inhibitors are based on a 2,4-diaminoquinazoline or 4-aminoquinazoline scaffold.

6-Bromo-4-chloroquinazoline is an ideal starting point for building a library of potential PAK4 inhibitors. The C4-chloro position allows for the introduction of various substituted anilines or other nitrogen nucleophiles via SNAr, while the C6-bromo position can be used for subsequent diversification.

Illustrative Synthetic Workflow

The following workflow demonstrates how 6-bromo-4-chloroquinazoline can be used to generate a core structure for PAK4 inhibitor development.

Caption: Synthetic workflow for PAK4 inhibitors.

Protocol 3: Synthesis of a 6-Bromo-4-(amino)quinazoline Scaffold

-

Reaction Setup: In a round-bottom flask, dissolve 6-bromo-4-chloroquinazoline (1 equivalent) and the desired amine nucleophile (e.g., 1H-indazol-3-amine, 1.1 equivalents) in a suitable solvent such as 2-propanol or n-butanol.

-

Base Addition: Add an organic base, such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents), to scavenge the HCl generated during the reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with the reaction solvent and then with a non-polar solvent like hexanes to remove impurities. If necessary, the product can be further purified by recrystallization or column chromatography to yield the pure 6-bromo-4-(amino-substituted)quinazoline intermediate.[1]

This intermediate is now primed for diversification. The bromine at C6 can be subjected to various palladium-catalyzed cross-coupling reactions to install different chemical groups, allowing for a systematic exploration of the structure-activity relationship (SAR) and optimization of the compound's inhibitory potency and selectivity for PAK4.

Signaling Pathway Context

The therapeutic rationale for synthesizing these inhibitors lies in their ability to modulate specific cellular signaling pathways. PAK4 is a downstream effector of the Rho GTPases Cdc42 and Rac1. Its activation leads to the phosphorylation of numerous substrates that promote cytoskeletal reorganization, cell motility, and survival.

Caption: Simplified PAK4 signaling pathway.

By inhibiting PAK4, quinazoline derivatives developed from the 6-bromo intermediates can block this entire cascade. This leads to a reduction in actin cytoskeleton reorganization and, consequently, an inhibition of cancer cell migration and invasion, providing a powerful therapeutic effect.

Conclusion and Future Outlook

6-Bromo-4-chloroquinazoline and its nitrile derivative are not merely passive intermediates; they are strategic molecular linchpins that grant access to a rich and diverse chemical space. Their dual reactivity at the C4 and C6 positions provides a robust platform for the principles of modern drug design, enabling both core scaffold construction and late-stage diversification. The continued exploration of quinazoline-based scaffolds, powered by the synthetic flexibility of these bromo-substituted intermediates, holds immense promise for the development of next-generation targeted therapies. As our understanding of kinase biology deepens, the ability to rapidly synthesize and test novel analogs will be paramount, cementing the role of these foundational building blocks in the future of precision oncology.

References

-

Mphahlele, M. J., & Paumo, H. K. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 26(11), 3193. [Link]

-

Cui, J., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(15), 6553–6567. [Link]

- Shanghai Zaiqi Bio Tech. (2017). 6-bromo-4-chloroquinoline preparation method. CN106432073B.

-

Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Solomon, K. R., & Sharma, A. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18784. [Link]

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 86. [Link]

-

Weiss, C. K., et al. (2017). Recent Advances in Cyanation Reactions. Journal of the Brazilian Chemical Society, 28(1), 2-20. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16770310, 6-Bromo-4-chloro-quinazoline. Retrieved January 19, 2026, from [Link].

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Compound 6-bromo-4-(2-chlorophenyl)-2-phenoxyquinazoline - Chemdiv [chemdiv.com]

- 5. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 6. 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline | C13H15BrN4 | CID 720655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. download.atlantis-press.com [download.atlantis-press.com]

- 8. 6-Bromo-4,7-dichloroquinazoline [synhet.com]

Topic: In Vitro Screening of 6-Bromoquinazoline-4-carbonitrile Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Introduction: Targeting Cancer with Precision-Engineered Quinazolines